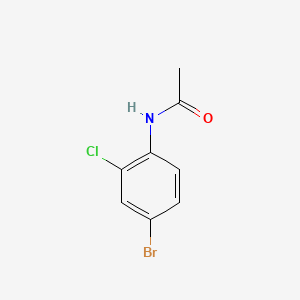
N-(4-Bromo-2-chlorophenyl)acetamide
Übersicht
Beschreibung
“N-(4-Bromo-2-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrClNO . It is also known as “4’-Bromo-2’-chloroacetanilide” and is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromo-2-chlorophenyl)acetamide” can be represented by the SMILES string CC(=O)NC1=CC=C(Br)C=C1Cl . This indicates that the molecule consists of an acetamide group (CC(=O)N) attached to a phenyl ring with bromine and chlorine substitutions at the 4th and 2nd positions respectively .
Physical And Chemical Properties Analysis
“N-(4-Bromo-2-chlorophenyl)acetamide” appears as white to cream crystals or powder . It has a melting point of 150.0-157.0°C . It is soluble in hot methanol .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
N-(4-Bromo-2-chlorophenyl)acetamide and its derivatives have been studied for their crystal structures and supramolecular assembly. For example, Hazra et al. (2014) examined the crystal packing in N-(2-chlorophenyl) acetamide and related compounds, highlighting intermolecular hydrogen bonds and weak C–H···Cl/Br interactions that contribute to three-dimensional architectures (Hazra et al., 2014). Similarly, Saravanan et al. (2016) analyzed the conformation of the N—H bond in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealing how intermolecular interactions form specific chains in the crystal structure (Saravanan et al., 2016).
Potential in Photovoltaic Efficiency
Some acetamide derivatives, including those related to N-(4-Bromo-2-chlorophenyl)acetamide, have been investigated for their potential in photovoltaic efficiency. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, finding them to be good candidates for photonic devices due to their light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Antibacterial Activity
Some studies have synthesized acetamide derivatives with a focus on evaluating their antibacterial properties. For instance, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate inhibitory effects against certain bacterial strains (Iqbal et al., 2017).
Anticonvulsant and Antidepressant Activity
Research has also explored the use of N-(4-Bromo-2-chlorophenyl)acetamide derivatives in pharmacology. Xie et al. (2013) synthesized derivatives and tested their antidepressant and anticonvulsant activities, finding certain compounds effective in reducing immobility times in behavioral despair tests and protective against pentylenetetrazloe-induced seizures (Xie et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITWNEIUIPGZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346174 | |
| Record name | 4'-Bromo-2'-chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-chlorophenyl)acetamide | |
CAS RN |
3460-23-9 | |
| Record name | N-(4-Bromo-2-chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-2'-chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



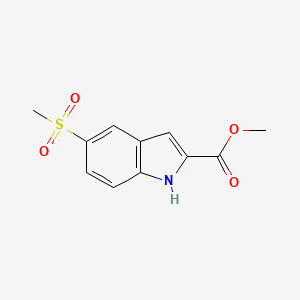
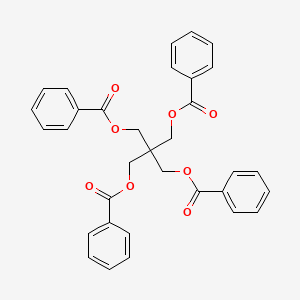
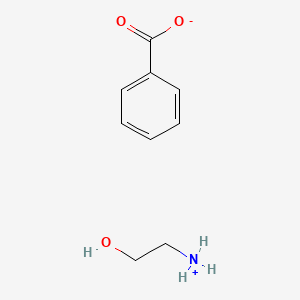
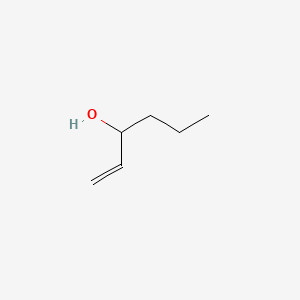


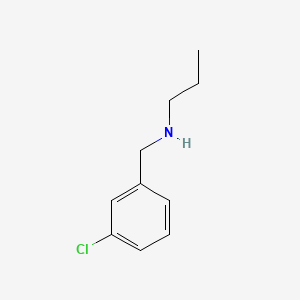



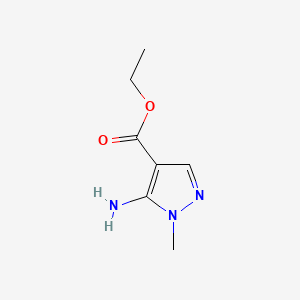

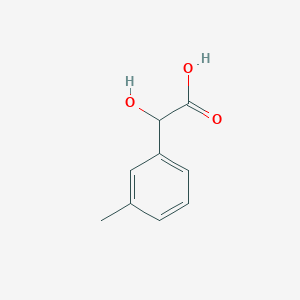
![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)